Desdiacetylvecuronium
CAS No.: 745736-02-1
Cat. No.: VC17079450
Molecular Formula: C30H53N2O2+
Molecular Weight: 473.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 745736-02-1 |
|---|---|
| Molecular Formula | C30H53N2O2+ |
| Molecular Weight | 473.8 g/mol |
| IUPAC Name | (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
| Standard InChI | InChI=1S/C30H53N2O2/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31/h21-28,33-34H,4-20H2,1-3H3/q+1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
| Standard InChI Key | AJLKWPOGMPDMRQ-GUGJMVMRSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C |
| Canonical SMILES | CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Desdiacetylvecuronium is formally designated as 1-[(2β,3α,5α,16β,17β)-3,17-dihydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium bromide. Its IUPAC name reflects the steroid-derived backbone modified by piperidinium groups and hydroxyl substitutions at positions 3 and 17 . The cationic form (desdiacetylvecuronium) has a molecular weight of 473.8 g/mol, while the bromide salt form weighs 553.7 g/mol .
Table 1: Key Chemical Properties of Desdiacetylvecuronium
| Property | Value |
|---|---|
| Molecular Formula | (cation) |
| (bromide) | |
| Molecular Weight | 473.8 g/mol (cation) |
| 553.7 g/mol (bromide) | |
| CAS Registry Number | 745736-02-1 |
| UNII Identifier | 1796F6S066 |
| Parent Compound | Vecuronium bromide |
Structural Relationship to Vecuronium
Desdiacetylvecuronium arises from the hydrolysis of vecuronium’s acetyl groups at positions 3 and 17 of the androstane skeleton . This deacetylation increases the compound’s polarity, altering its distribution and elimination kinetics. The structural modifications also enhance its affinity for nicotinic acetylcholine receptors at the neuromuscular junction, contributing to its prolonged activity .
Synthesis and Metabolic Pathways
Biotransformation of Vecuronium
Vecuronium undergoes hepatic metabolism via non-enzymatic hydrolysis and enzymatic deacetylation by carboxylesterases. Three primary metabolites are produced:
-
3-Desacetylvecuronium (mono-deacetylated at position 3),
-
17-Desacetylvecuronium (mono-deacetylated at position 17),
-
3,17-Desdiacetylvecuronium (di-deacetylated at both positions) .
Renal excretion accounts for approximately 12% of vecuronium’s clearance, but desdiacetylvecuronium’s renal clearance is significantly reduced (0.85 mL·kg⁻¹·min⁻¹ vs. 5.39 mL·kg⁻¹·min⁻¹ for vecuronium), leading to accumulation in patients with renal dysfunction .
Pharmacokinetic Profile
Comparative pharmacokinetic studies in humans reveal critical differences between desdiacetylvecuronium and vecuronium :
Table 2: Pharmacokinetic Parameters of Desdiacetylvecuronium vs. Vecuronium
| Parameter | Desdiacetylvecuronium | Vecuronium |
|---|---|---|
| Plasma Clearance | 3.51 mL·kg⁻¹·min⁻¹ | 5.39 mL·kg⁻¹·min⁻¹ |
| Steady-State Volume | 254 mL·kg⁻¹ | 152 mL·kg⁻¹ |
| Elimination Half-Life | 116 min | 34 min |
| Mean Residence Time | 67 min | 26 min |
These data highlight desdiacetylvecuronium’s prolonged presence in systemic circulation, which is exacerbated in renal failure .
Pharmacodynamics and Neuromuscular Blockade
Interaction with Vecuronium
Isobolographic analysis reveals that desdiacetylvecuronium antagonizes the neuromuscular blocking effects of vecuronium when administered concomitantly . This antagonism arises from allosteric modulation of nAChRs, wherein desdiacetylvecuronium binds to a site distinct from the parent compound, reducing vecuronium’s efficacy .
Clinical Implications and Toxicity
Prolonged Paralysis in Critical Care
Prolonged administration of vecuronium in ICU patients—particularly those with renal impairment—leads to desdiacetylvecuronium accumulation, resulting in extended neuromuscular blockade. Studies report recovery times exceeding 24 hours post-vecuronium discontinuation in such cases .
Reversal Strategies
Sugammadex, a γ-cyclodextrin derivative, effectively reverses desdiacetylvecuronium-induced blockade. In rhesus monkeys, a 0.5 mg·kg⁻¹ dose reduced recovery time (TOF ratio ≥90%) from 17.6 min (spontaneous) to 3.2 min . This contrasts with vecuronium reversal, which requires higher sugammadex doses (1.0 mg·kg⁻¹) for comparable efficacy .
Toxicity Profile
Desdiacetylvecuronium exhibits acute toxicity across multiple routes of exposure:
Table 3: Acute Toxicity Classification (GHS)
| Hazard Category | GHS Code |
|---|---|
| Acute Oral Toxicity | H300 (Fatal) |
| Acute Dermal Toxicity | H310 (Fatal) |
| Acute Inhalation Toxicity | H330 (Fatal) |
Precautionary measures include stringent handling protocols and immediate medical intervention in case of exposure .
Recent Advances and Research Directions
Analytical Methods
Recent advancements in capillary gas chromatography and mass spectrometry have improved the detection of desdiacetylvecuronium in plasma and urine, enabling precise pharmacokinetic modeling .
Novel Reversal Agents
Ongoing research explores modified cyclodextrins and monoclonal antibodies targeting desdiacetylvecuronium’s steroid backbone, aiming to achieve faster reversal without hemodynamic side effects .
Pharmacogenomic Considerations
Polymorphisms in carboxylesterase genes (e.g., CES1) may influence vecuronium metabolism rates, potentially predicting desdiacetylvecuronium accumulation risk. Genome-wide association studies are underway to validate these hypotheses .
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